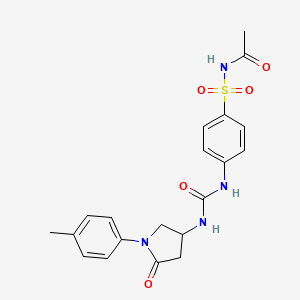

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Scientific Research Applications

Synthesis and Modification

- The synthesis of sulfonamide derivatives, including those structurally related to N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide, has been extensively explored. These efforts aim at discovering compounds with potential antimalarial activity, antitumor effects, and the ability to act as inhibitors for various biological targets. For example, the synthesis of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates involves isothiourea-catalyzed reactions that incorporate valuable 2-sulfonate groups, enabling further derivatization (Stark, O'Riordan, & Smith, 2014).

Biological Activities

- N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating potential as anticancer agents with reduced toxicity. The modification of related compounds to include alkylurea moieties has shown to retain antiproliferative activity while reducing acute oral toxicity, suggesting these compounds as potent PI3K inhibitors (Wang et al., 2015).

Theoretical and Computational Studies

- Computational calculations and molecular docking studies have been conducted to understand the electronic structure and reactivity of sulfonamide derivatives. These studies help predict the compounds' behavior in biological systems and their potential as drug candidates. For instance, a speculative analysis on the electronic structure, IR assignments, and molecular docking of an anti-amoebic agent related to this chemical class provided insights into its reactivity and potential biological interactions (Shukla & Yadava, 2020).

Antioxidant Properties

- Research has also focused on the antioxidant properties of amidomethane sulfonyl-linked bis heterocycles, indicating the potential of these compounds in mitigating oxidative stress. This aspect is crucial for developing treatments for diseases where oxidative damage plays a significant role (Talapuru et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, including inhibitory or stimulatory effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .

properties

IUPAC Name |

N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-13-3-7-17(8-4-13)24-12-16(11-19(24)26)22-20(27)21-15-5-9-18(10-6-15)30(28,29)23-14(2)25/h3-10,16H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPMMVCFAZGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)